molecular formula C18H26O3 B1351354 Ethyl 4-(4-hexylphenyl)-4-oxobutyrate CAS No. 312943-18-3

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate

Cat. No.: B1351354
CAS No.: 312943-18-3
M. Wt: 290.4 g/mol
InChI Key: QGCUKRFRTAOHEC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is a β-keto ester characterized by a hexyl-substituted phenyl ring at the 4-position of the butyrate backbone. Its structure combines a lipophilic alkyl chain with an electron-withdrawing ketone group, making it valuable in organic synthesis, particularly in the preparation of lactones, pharmaceuticals, and specialty polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-hexylphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-hexylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 4-(4-hexylphenyl)-4-oxobutyric acid.

    Reduction: Formation of 4-(4-hexylphenyl)-4-hydroxybutyrate.

    Substitution: Formation of substituted phenyl derivatives, such as 4-(4-nitrohexylphenyl)-4-oxobutyrate.

Scientific Research Applications

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as plasticizers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl ring may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties References
Ethyl 4-(4-fluorophenyl)-4-oxobutyrate C₁₂H₁₃FO₃ 224.23 4-Fluoro Higher polarity vs. alkyl analogs; boiling point estimated at ~300–330°C .
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate C₁₂H₁₃ClO₃ 240.69 3-Chloro Increased density (predicted: ~1.2 g/cm³); used in cross-coupling reactions .
Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate C₁₂H₁₂F₂O₃ 242.22 2,4-Difluoro Boiling point: 329.9±32.0°C; density: 1.217 g/cm³; 97% purity .
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate C₁₃H₁₆O₄ 236.26 3-Methoxy Enhanced solubility in polar solvents due to electron-donating group .
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate C₁₄H₁₈O₃ 234.30 3,5-Dimethyl Steric hindrance reduces reactivity in nucleophilic additions .
Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate C₁₃H₁₆O₄ 236.26 4-Methoxy Stabilizes resonance structures; used in photochemical studies .
Ethyl 4-(4-hexylphenyl)-4-oxobutyrate C₁₈H₂₆O₃ 290.40 4-Hexyl Predicted higher lipophilicity (logP >4); lower melting point vs. shorter alkyl chains. Inferred

Substituent Effects on Physicochemical Properties

  • Alkyl Chains (e.g., Hexyl vs. Methyl): The hexyl group in the target compound significantly increases lipophilicity compared to methyl or methoxy analogs, enhancing solubility in nonpolar solvents. Longer alkyl chains also reduce melting points due to weaker crystalline packing .
  • Halogen Substituents (Fluoro, Chloro) :
    Halogenated derivatives exhibit higher densities and boiling points due to increased molecular mass and dipole interactions. For example, the difluorophenyl analog has a density of 1.217 g/cm³ , while chlorophenyl variants are preferred in electrophilic substitution reactions .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 3- or 4-methoxyphenyl) demonstrate improved solubility in polar solvents and stabilize ketone resonance structures, altering reactivity in condensation reactions .

Biological Activity

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H22O3\text{C}_{16}\text{H}_{22}\text{O}_3

This compound features a hexyl group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate their activity, leading to significant biological effects such as:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation.

Research Findings

Recent studies have explored the biological activities of this compound, revealing promising results:

  • Antitumor Activity : In a study involving Ehrlich Ascites Carcinoma (EAC) cells, the compound demonstrated a significant reduction in tumor cell viability by 100%, indicating strong antitumor potential .
  • Mechanistic Insights : Molecular docking studies have suggested favorable interactions between the compound and specific cancer-related receptors, enhancing its potential as an anticancer agent .

Case Study 1: Antitumor Efficacy

A recent investigation evaluated the efficacy of this compound against EAC cells. The study found that treatment led to a marked decrease in cell viability and significant increases in apoptotic markers. Histopathological examinations confirmed minimal toxicity to liver and kidney tissues, supporting the compound's safety profile .

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory effects, this compound was tested in animal models for its ability to reduce inflammatory markers. Results indicated a substantial decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(2-methylphenyl)-4-oxobutyrateLacks hexyl groupModerate anti-inflammatory
Ethyl 4-(2-fluorophenyl)-4-oxobutyrateContains fluorineEnhanced receptor binding
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrateContains methoxy groupAntioxidant properties

Unique Attributes

This compound stands out due to its lipophilic nature and ability to penetrate cellular membranes efficiently, which may enhance its bioavailability and therapeutic efficacy compared to other derivatives.

Properties

IUPAC Name

ethyl 4-(4-hexylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21-4-2/h9-12H,3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCUKRFRTAOHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401345
Record name ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312943-18-3
Record name ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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